molecular formula C15H14OS B14632489 S-benzyl 2-phenylethanethioate CAS No. 54829-40-2

S-benzyl 2-phenylethanethioate

Cat. No.: B14632489
CAS No.: 54829-40-2
M. Wt: 242.3 g/mol
InChI Key: NHPLJQXIHLBSDW-UHFFFAOYSA-N
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Description

S-benzyl 2-phenylethanethioate: is an organic compound belonging to the class of thiol esters. Thiol esters are known for their higher reactivity and selectivity towards nucleophiles compared to their oxygen analogues. This compound is characterized by the presence of a benzyl group attached to a 2-phenylethanethioate moiety, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 2-phenylethanethioate typically involves the reaction of a carboxylic acid with a thiol in the presence of a coupling reagent. One efficient method employs 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent. This reaction is carried out at room temperature, providing a convenient and mild condition for the formation of thiol esters .

Industrial Production Methods: In industrial settings, the production of thiol esters like this compound often involves the use of carbodiimides such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the coupling of carboxylic acids with thiols, yielding the desired thiol ester in good yields .

Chemical Reactions Analysis

Types of Reactions: S-benzyl 2-phenylethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzoic acids, alcohols, and brominated derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of S-benzyl 2-phenylethanethioate involves its reactivity towards nucleophiles due to the presence of the thiol ester functional group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily dictated by the electrophilic nature of the thiol ester group.

Comparison with Similar Compounds

Uniqueness: S-benzyl 2-phenylethanethioate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a mild acyl transfer reagent and its role in various synthetic applications make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

54829-40-2

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

S-benzyl 2-phenylethanethioate

InChI

InChI=1S/C15H14OS/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

NHPLJQXIHLBSDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)SCC2=CC=CC=C2

Origin of Product

United States

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